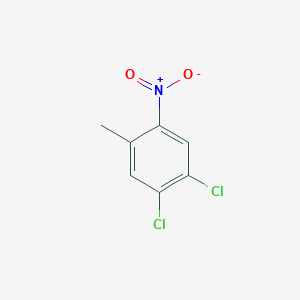

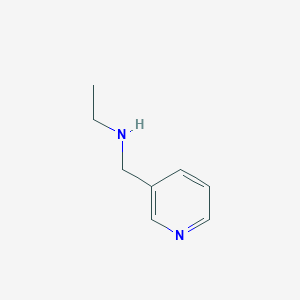

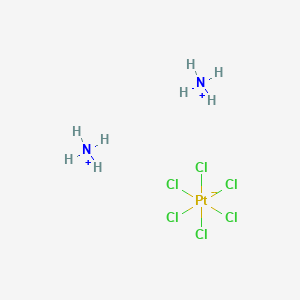

![molecular formula C10H17NO3 B105576 (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol CAS No. 60204-53-7](/img/structure/B105576.png)

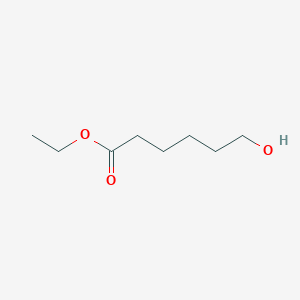

(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.24700 and a density of 1.15g/cm3. It has a boiling point of 225.8ºC at 760 mmHg. The molecular formula is C10H17NO2 .Applications De Recherche Scientifique

Methanol in Biological Systems

Methanol Metabolism and Gene Regulation : Methanol is metabolized in mammals, including humans, where it can influence gene activity. Studies have shown that methanol, when converted to formaldehyde by alcohol dehydrogenase, can affect gene expression related to detoxification processes and the regulation of alcohol/aldehyde dehydrogenases gene clusters. This suggests methanol and its derivatives might be used to study gene regulation and the metabolic pathways involved in detoxification processes in mammals (Komarova et al., 2014).

Methanol as a Signaling Molecule : Methanol emitted by wounded plants has been found to function as a signaling molecule for plant-to-plant and plant-to-animal communication. This indicates potential research applications of methanol and its derivatives in studying inter-organism communication and the underlying molecular mechanisms (Dorokhov et al., 2012).

Methanol Detoxification Mechanisms : The enzymatic pathways involved in methanol detoxification, such as those mediated by alcohol dehydrogenase and catalase, provide insights into how organisms manage toxic compounds. Research on methanol and similar compounds can contribute to understanding detoxification mechanisms and the role of different enzymes in this process (Tephly et al., 1964).

Antioxidative and Neuroprotective Properties

Antioxidative Activities : Compounds with antioxidative properties, like those derived from methanol extracts, have been studied for their ability to protect against oxidative stress and related cellular damage. Such research applications include evaluating the protective effects of methanol-derived compounds against oxidative damage in biological systems (Ha et al., 2000).

Neuroprotective Effects : Methanol extracts from certain plants have shown neuroprotective activities, suggesting that methanol and its derivatives might be useful in researching neurodegenerative diseases and potential therapeutic agents. Studies have demonstrated the neuroprotective effects of methanol-derived compounds in models of brain damage, indicating their potential in neuroscience research (Largeron et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8-3-4-9(2)11(8)10(5-12,6-13-8)7-14-9/h12H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKUYHJTKOEMBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(N1C(CO2)(CO3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314054 |

Source

|

| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

CAS RN |

60204-53-7 |

Source

|

| Record name | 60204-53-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.